molecular formula C13H9F5INOS B12297465 3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide

3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide

Cat. No.: B12297465
M. Wt: 449.18 g/mol
InChI Key: CPDPADNOKHXFKR-UHFFFAOYSA-N
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Description

3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of specific reagents such as iodine, sulfur hexafluoride, and various catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pentafluoro-l6-sulfanyl group may enhance its binding affinity and specificity, leading to distinct biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide
  • 4-Iodo-N-(3-(pentafluoro-l6-sulfanyl)phenyl)benzamide

Uniqueness

3-Iodo-N-(4-(pentafluoro-l6-sulfanyl)phenyl)benzamide stands out due to its specific substitution pattern and the presence of the pentafluoro-l6-sulfanyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H9F5INOS

Molecular Weight

449.18 g/mol

IUPAC Name

3-iodo-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]benzamide

InChI

InChI=1S/C13H9F5INOS/c14-22(15,16,17,18)12-6-4-11(5-7-12)20-13(21)9-2-1-3-10(19)8-9/h1-8H,(H,20,21)

InChI Key

CPDPADNOKHXFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F

Origin of Product

United States

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